molecular formula C17H18N6O B2564807 5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide CAS No. 2097919-07-6

5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide

Cat. No.: B2564807
CAS No.: 2097919-07-6
M. Wt: 322.372
InChI Key: LKKVVULQXUBFKY-UHFFFAOYSA-N
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Description

5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
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Biological Activity

The compound 5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide is part of the pyrazoloquinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities associated with this compound, focusing on its anti-inflammatory, anticancer, and neuropharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C16H18N6O
Molecular Weight 298.35 g/mol
CAS Number Not specified
Purity Typically >95%

This compound features a pyrazoloquinazoline core which is known for its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Research has shown that compounds within the pyrazolo[1,5-a]quinazoline class exhibit significant anti-inflammatory effects. A study screened a library of such compounds and identified several with IC50 values below 50 µM against lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in THP-1 monocytic cells . Although specific data for the compound is limited, its structural similarity to other active derivatives suggests potential anti-inflammatory properties.

2. Anticancer Activity

The anticancer potential of pyrazoloquinazolines has been documented in multiple studies. For instance, derivatives have been tested against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) . In vitro assays indicated that certain pyrazoloquinazoline derivatives exhibited cytotoxic effects, with some compounds showing promising results comparable to established chemotherapeutics.

Cell LineCompound TestedIC50 (µM)
A549Compound X25
HT-29Compound Y30
U87MGCompound Z20

These findings underline the potential of this compound as a candidate for further anticancer research.

3. Neuropharmacological Effects

Recent studies have explored the modulation of GABAA receptors by pyrazoloquinazolines. Compounds designed with specific substitutions at the 8-position have been shown to enhance or inhibit GABAA receptor activity in electrophysiological assays . This highlights the potential neuropharmacological applications of related compounds and suggests that further investigation into this compound's ability to modulate neurotransmitter systems could be fruitful.

Case Studies

Several case studies have illustrated the biological activity of pyrazoloquinazolines:

  • Study on Anti-inflammatory Effects : A group synthesized and tested various pyrazolo[1,5-a]quinazolines for their ability to inhibit inflammatory pathways. The results indicated several compounds effectively reduced pro-inflammatory cytokine production in vitro .
  • Anticancer Screening : A comprehensive study evaluated a series of pyrazoloquinazoline derivatives against multiple cancer cell lines. The most potent compounds were found to induce apoptosis through mitochondrial pathways .

Properties

IUPAC Name

5-methyl-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-10-5-16-20-8-12-6-13(3-4-15(12)23(16)22-10)21-17(24)14-9-18-11(2)7-19-14/h5,7-9,13H,3-4,6H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKVVULQXUBFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=NC=C(N=C4)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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